N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15113839
InChI: InChI=1S/C19H21N5O2/c25-18(12-24-19(26)11-13-5-1-2-6-14(13)23-24)20-10-9-17-21-15-7-3-4-8-16(15)22-17/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,20,25)(H,21,22)
SMILES:
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

CAS No.:

Cat. No.: VC15113839

Molecular Formula: C19H21N5O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide -

Specification

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Standard InChI InChI=1S/C19H21N5O2/c25-18(12-24-19(26)11-13-5-1-2-6-14(13)23-24)20-10-9-17-21-15-7-3-4-8-16(15)22-17/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,20,25)(H,21,22)
Standard InChI Key DBAFYQFCXYLJHO-UHFFFAOYSA-N
Canonical SMILES C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=NC4=CC=CC=C4N3

Introduction

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that integrates elements from both benzimidazole and tetrahydrocinnoline derivatives. This compound is of significant interest in pharmaceutical research due to its potential therapeutic applications, particularly in treating diseases such as fibrosis and cancer.

Synthesis and Chemical Reactivity

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multiple steps, including the formation of the benzimidazole moiety followed by the introduction of the tetrahydrocinnoline structure. The chemical reactivity of this compound can be attributed to the functional groups present in its structure, such as amide and heterocyclic rings, which may participate in various chemical reactions under specific conditions.

Biological Activity and Potential Applications

Preliminary studies suggest that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide exhibits significant biological activity, potentially inhibiting certain kinases or modulating signaling pathways critical for cell growth and survival. Its structural features, combining benzimidazole and tetrahydrocinnoline moieties with an acetamide linkage, may enhance its biological activity compared to simpler analogs.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzimidazole derivativesContains benzimidazole ringAntimicrobial and anticancer properties
Tetrahydrocinnoline analogsContains tetrahydrocinnoline structureNeuroactive compounds
AcetamidesAmide functional groupVarious pharmacological activities
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamideCombines benzimidazole and tetrahydrocinnoline with acetamide linkagePotential applications in fibrosis and cancer treatment

Future Research Directions

Further pharmacological studies are necessary to clarify the mechanism of action and efficacy of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide. Understanding its interactions with biological macromolecules and optimizing its synthesis will be crucial for advancing its applications in medicine.

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